molecular formula C23H21N3O2S B3295993 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 891115-47-2

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B3295993
CAS RN: 891115-47-2
M. Wt: 403.5 g/mol
InChI Key: GUMCPKKMXZPNBZ-UHFFFAOYSA-N
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Description

“N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives, like the compound , often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Chemical Reactions Analysis

The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property allows for a variety of chemical reactions and modifications, making thiazoles a versatile scaffold in medicinal chemistry .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have shown promising results in the treatment of tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anticancer Activity

Benzothiazole-related molecules have shown a wide range of biological activities, including anticancer activity . These compounds have been designated suitable candidates for the searching of novel therapeutic agents .

Antimicrobial Activity

Benzothiazole derivatives have also been reported to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .

Anticonvulsant Activity

Benzothiazole compounds have also been reported to have anticonvulsant properties . This suggests their potential use in the treatment of epilepsy and other seizure disorders .

Antidiabetic Activity

Benzothiazole derivatives have shown antidiabetic activity . This suggests their potential use in the treatment of diabetes .

Anti-Inflammatory Activity

Benzothiazole compounds have been reported to have anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases .

Antioxidant Activity

Benzothiazole compounds have been reported to have antioxidant properties . This suggests their potential use in the prevention of diseases caused by oxidative stress .

Antifungal Activity

Benzothiazole derivatives have shown antifungal activity . This suggests their potential use in the treatment of fungal infections .

Future Directions

Thiazoles have gained considerable attention in recent years due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that make them promising candidates for drug discovery . Future research could focus on the design and development of different thiazole derivatives, including “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide”, to explore their potential applications in various fields .

Mechanism of Action

Target of Action

The compound, also known as “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide” or “F2515-2406”, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death . The compound’s mode of action is thus primarily bactericidal.

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakening of the cell wall and ultimately, the death of the bacterium .

Pharmacokinetics

The effectiveness of benzothiazole derivatives against mycobacterium tuberculosis suggests that these compounds have suitable pharmacokinetic properties for reaching their target site of action .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound weakens the bacterium’s cell wall, leading to its death . This makes the compound a potential candidate for the treatment of tuberculosis .

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-16-11-17(2)22-20(12-16)25-23(29-22)26(14-18-7-6-10-24-13-18)21(27)15-28-19-8-4-3-5-9-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMCPKKMXZPNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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